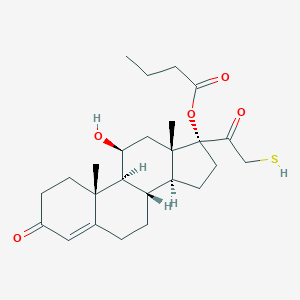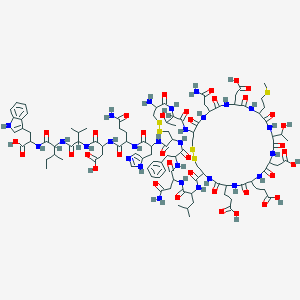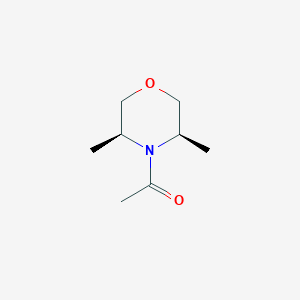
1-((3R,5S)-3,5-dimethylmorpholino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3R,5S)-3,5-dimethylmorpholino)ethanone is a chiral compound belonging to the class of morpholine derivatives. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3 and 5 positions of the morpholine ring. The presence of these chiral centers gives rise to its specific (3R,5S) configuration. Morpholine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylmorpholine and ethanoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ethanoyl chloride is slowly added to a solution of 3,5-dimethylmorpholine in dichloromethane, with continuous stirring at low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and stirring controls.
Continuous Flow Systems: Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Automation: Automated systems are used for the addition of reagents and monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-((3R,5S)-3,5-dimethylmorpholino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted morpholine derivatives.
Scientific Research Applications
1-((3R,5S)-3,5-dimethylmorpholino)ethanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethylmorpholine: A precursor in the synthesis of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone.
Fluvastatin: A statin drug with a similar chiral configuration (3R,5S) used to lower cholesterol levels.
5-Caranol: Another chiral compound with similar stereochemistry.
Uniqueness: this compound is unique due to its specific (3R,5S) configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
120226-28-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(3S,5R)-3,5-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-11-5-7(2)9(6)8(3)10/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
MVVAELFNRUZXTC-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1C(=O)C)C |
SMILES |
CC1COCC(N1C(=O)C)C |
Canonical SMILES |
CC1COCC(N1C(=O)C)C |
Synonyms |
Morpholine, 4-acetyl-3,5-dimethyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


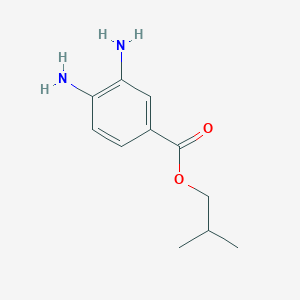
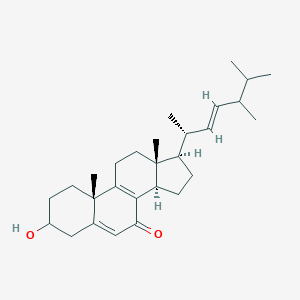


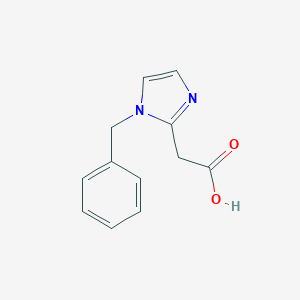
![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)

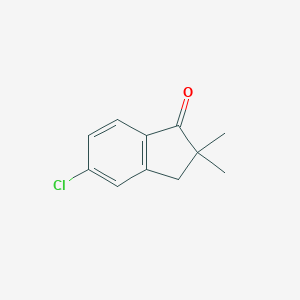
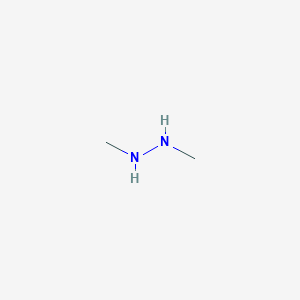
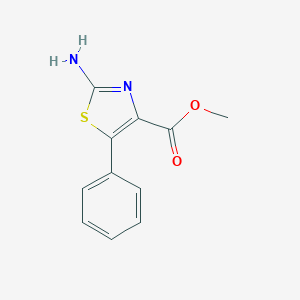
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)

